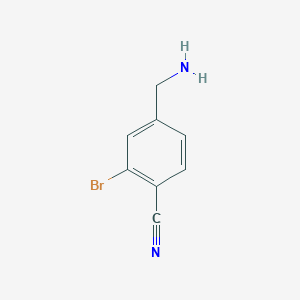

4-(Aminomethyl)-2-bromobenzonitrile

Description

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

4-(aminomethyl)-2-bromobenzonitrile |

InChI |

InChI=1S/C8H7BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4,10H2 |

InChI Key |

AJLFVZCPQKPITD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)Br)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Reactivity

- 4-(Bromomethyl)benzonitrile: Replacing the aminomethyl group with bromomethyl (-CH₂Br) enhances electrophilicity, making it a potent alkylating agent. Its higher melting point (115–117°C) compared to aminomethyl analogs suggests greater crystallinity due to weaker polar interactions .

- 4'-Bromomethyl-2-biphenylcarbonitrile: The biphenyl extension increases molecular weight (272.14 vs.

- 4-(2-Azidoacetyl)-2-bromobenzonitrile: The azidoacetyl group enables click chemistry, a feature absent in the aminomethyl analog, facilitating bioconjugation in targeted drug delivery systems .

- 2-Amino-4-bromobenzoic acid: Substituting the nitrile with a carboxylic acid (-COOH) alters solubility and introduces hydrogen-bonding capacity, favoring use as a biochemical reagent .

Comparative Physicochemical Data

Preparation Methods

Bromination of 4-Methylbenzonitrile to 4-(Bromomethyl)-2-bromobenzonitrile

A foundational step in the synthesis is the bromination of 4-methylbenzonitrile at the benzylic position to form 4-(bromomethyl)benzonitrile derivatives. This is achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

- Dissolve 4-methylbenzonitrile in dry carbon tetrachloride (CCl4).

- Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN.

- Reflux the mixture for approximately 8 hours under inert atmosphere.

- Upon reaction completion, cool and filter the mixture.

- Concentrate under reduced pressure and recrystallize to purify the product.

| Parameter | Details |

|---|---|

| Starting material | 4-Methylbenzonitrile (1 g, 8.32 mmol) |

| Brominating agent | N-Bromosuccinimide (1.77 g, 10 mmol) |

| Solvent | Dry CCl4 (30 mL) |

| Initiator | AIBN (catalytic amount) |

| Reaction time | 8 hours reflux |

| Yield | 90% |

| Characterization | 1H NMR (300 MHz, CDCl3): δ 7.63-7.68 (m, 2H), 7.26-7.51 (m, 2H), 4.48 (s, 1H) ppm; MS (FAB): m/z 196.71 (calcd 196.04) |

This bromination step selectively introduces bromine at the benzylic position adjacent to the nitrile group, providing a key intermediate for further functionalization.

Amination of 4-(Bromomethyl)-2-bromobenzonitrile to 4-(Aminomethyl)-2-bromobenzonitrile

The conversion of the bromomethyl group to an aminomethyl group is typically performed via nucleophilic substitution with ammonia or an amine source.

- Dissolve 4-(bromomethyl)-2-bromobenzonitrile in an appropriate solvent such as ethanol or an alcohol.

- Add excess liquid ammonia or ammonium hydroxide.

- Heat under reflux conditions for several hours to promote substitution.

- Upon completion, isolate the product by filtration or extraction.

- Purify by recrystallization or chromatography.

This step replaces the bromine atom with an amino group, yielding 4-(aminomethyl)-2-bromobenzonitrile. The reaction conditions are optimized to minimize side reactions and maximize yield.

Alternative Synthetic Routes and Related Preparations

While direct literature on 4-(aminomethyl)-2-bromobenzonitrile is limited, related compounds such as 4-amino-2-trifluoromethylbenzonitrile have been synthesized via similar multi-step processes involving:

- Position-selective bromination of substituted benzenes

- Cyanide displacement reactions using cuprous cyanide

- Aminolysis substitution with ammonia

These methods emphasize the importance of controlled bromination and nucleophilic substitution for efficient synthesis.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS, AIBN, dry CCl4, reflux 8 h | 90 | High selectivity for benzylic bromination |

| Amination (Nucleophilic substitution) | NH3 (liquid or solution), reflux, ethanol | Variable (typically high) | Requires careful control to avoid side reactions |

Research Findings and Optimization Notes

- The use of NBS with AIBN in CCl4 provides a clean and high-yield bromination at the benzylic position without affecting the aromatic ring or nitrile group.

- Reflux time and temperature are critical to maximize bromination efficiency and minimize by-products.

- Amination reactions benefit from using excess ammonia and suitable solvents to drive the substitution to completion.

- Purification by recrystallization after each step improves product purity, often exceeding 95% as confirmed by NMR and mass spectrometry.

- Alternative solvents and radical initiators can be explored to improve environmental and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-2-bromobenzonitrile, and how do reaction conditions influence yield?

- Methodology : Start with brominated benzaldehyde precursors (e.g., 4-bromo-2-chlorobenzaldehyde) and perform nucleophilic substitution using aminomethylating agents like ammonia or hydroxylamine sulfate. Monitor reaction progress via TLC or HPLC. Adjust solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling reactions) to optimize yield .

- Key Data : Evidence from ammoxidation of p-bromotoluene suggests yields >70% under inert atmospheres at 80–100°C .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodology : Use -NMR to confirm the presence of the aminomethyl group (δ ~2.5–3.5 ppm) and bromine-induced deshielding in aromatic protons (δ ~7.0–8.0 ppm). IR spectroscopy identifies nitrile stretches (~2220 cm) and NH bends (~1600 cm) .

- Validation : Compare with reference spectra of structurally similar compounds, such as 4-bromobenzonitrile, to avoid misinterpretation .

Q. What purification strategies are effective for isolating high-purity 4-(Aminomethyl)-2-bromobenzonitrile?

- Methodology : Employ column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate). Recrystallization from ethanol/water mixtures improves purity (>98%) .

Advanced Research Questions

Q. How does steric hindrance from the bromine substituent influence reactivity in cross-coupling reactions?

- Methodology : Design Suzuki-Miyaura coupling experiments using aryl boronic acids. Compare reaction rates with non-brominated analogs. Use DFT calculations to analyze steric effects on transition states .

- Data Contradictions : Bromine may slow coupling due to steric bulk but enhance regioselectivity in certain cases. Validate via kinetic studies and X-ray crystallography of intermediates .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of related complexes (e.g., urokinase-type plasminogen activator with 4-(aminomethyl) benzoic acid, PDB ID: 3KGP). Parameterize ligands with GAFF force fields and simulate binding dynamics via MD .

- Key Insight : The nitrile group may form hydrogen bonds with catalytic residues, while bromine modulates hydrophobic interactions .

Q. How do solvent polarity and pH affect the stability of 4-(Aminomethyl)-2-bromobenzonitrile in aqueous solutions?

- Methodology : Conduct accelerated stability studies under varying pH (3–10) and solvent systems (e.g., DMSO, PBS buffer). Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis to carboxylic acid derivatives) .

- Critical Finding : The compound is stable in neutral DMSO but hydrolyzes rapidly in alkaline aqueous media (>pH 9) .

Q. What strategies mitigate conflicting data in spectroscopic characterization (e.g., overlapping peaks in NMR)?

- Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Validate with high-resolution mass spectrometry (HRMS) and compare to analogs like 3-bromo-4-fluorobenzonitrile .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 110–112°C (similar to 4-bromobenzonitrile) | |

| Nitrile IR Stretch | ~2220 cm | |

| -NMR (Aromatic) | δ 7.2–8.0 ppm (multiplet) | |

| Synthetic Yield (Ammoxidation) | 70–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.